molecular formula C27H31N3O5S B2774062 ethyl 2-[2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate CAS No. 896006-70-5

ethyl 2-[2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2774062
CAS No.: 896006-70-5
M. Wt: 509.62
InChI Key: GEVIFBAVFFSARM-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamido)benzoate is a complex organic compound that features a combination of morpholine, indole, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Morpholine Group: The 2,6-dimethylmorpholine group is introduced through a nucleophilic substitution reaction, where the morpholine reacts with an appropriate electrophile.

    Thioether Formation: The indole derivative is then reacted with a thiol to form the thioether linkage.

    Amidation: The final step involves the amidation reaction where the thioether-indole derivative is reacted with ethyl 2-bromoacetate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate and morpholine derivatives.

Scientific Research Applications

Ethyl 2-(2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting neurological and inflammatory pathways.

    Materials Science: Its unique combination of functional groups makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of ethyl 2-[2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in neurological and inflammatory pathways.

    Pathways Involved: It could modulate signaling pathways by binding to specific proteins, thereby altering their activity and downstream effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A simpler analog that lacks the indole and benzoate moieties.

    Indole-3-acetic acid: An indole derivative with different functional groups.

    Ethyl benzoate: A simpler ester without the morpholine and indole groups.

Uniqueness

Ethyl 2-(2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamido)benzoate is unique due to its combination of morpholine, indole, and benzoate moieties, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

ethyl 2-[[2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O5S/c1-4-34-27(33)20-9-5-7-11-22(20)28-25(31)17-36-24-15-29(23-12-8-6-10-21(23)24)16-26(32)30-13-18(2)35-19(3)14-30/h5-12,15,18-19H,4,13-14,16-17H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVIFBAVFFSARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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